6-Bromo-3-iodo-7-methylimidazo[1,2-a]pyridine
Descripción
Historical Context of Imidazo[1,2-a]pyridine Research
The imidazo[1,2-a]pyridine scaffold emerged as a pivotal heterocyclic system following its first synthesis in 1925 by Tschitschibabin and Kirsanow via thermal condensation of 2-aminopyridine derivatives with acetic anhydride. However, its medicinal potential remained unexplored until the late 20th century, when derivatives like zolpidem (a sedative-hypnotic) and alpidem (an anxiolytic) entered clinical use. The structural versatility of this bicyclic 5-6 fused system spurred innovations in synthetic methodologies, including multicomponent reactions (e.g., Groebke-Blackburn-Bienaymé) and transition-metal-free halogenation strategies. By the 2010s, halogenated derivatives such as 6-bromo-3-iodo-7-methylimidazo[1,2-a]pyridine gained attention for their utility in drug discovery and materials science.
Significance of Halogenated Imidazo[1,2-a]pyridine Derivatives
Halogenation at specific positions of the imidazo[1,2-a]pyridine ring enhances pharmacological and physicochemical properties. Bromine and iodine substituents, in particular, improve metabolic stability, lipophilicity, and binding affinity to biological targets. For example:
- Bromine at C6 increases steric bulk, favoring interactions with hydrophobic enzyme pockets.
- Iodine at C3 enables further functionalization via Suzuki-Miyaura cross-coupling, expanding molecular diversity.
- Methyl at C7 modulates electronic effects while maintaining synthetic accessibility.
The combination of these substituents in this compound creates a versatile intermediate for developing anticancer, antimicrobial, and antiviral agents.
Structural Classification and Nomenclature
This compound belongs to the imidazo[1,2-a]pyridine family, classified under IUPAC nomenclature as follows:
- Core structure : Bicyclic system with a five-membered imidazole ring fused to a six-membered pyridine ring.
- Substituents :
- Bromine at position 6 (C6)
- Iodine at position 3 (C3)
- Methyl at position 7 (C7)
Systematic name : this compound
CAS Registry Number : 1246184-61-1
| Position | Substituent | Role in Functionalization |
|---|---|---|
| C3 | Iodine | Cross-coupling reactions |
| C6 | Bromine | Electrophilic substitution |
| C7 | Methyl | Steric modulation |
Importance in Heterocyclic Chemistry Research
Imidazo[1,2-a]pyridines are classified as "privileged scaffolds" due to their broad applicability in drug discovery and materials science. The halogenated derivative this compound exemplifies this versatility:
- Synthetic Flexibility : Serves as a precursor for palladium-catalyzed cross-coupling reactions, enabling rapid diversification.
- Biological Relevance : Core structure in clinical candidates targeting KRAS G12C mutations (e.g., covalent inhibitors) and aldehyde dehydrogenase 1A3 (antiglioblastoma agents).
- Material Science Applications : Halogen atoms enhance π-stacking interactions in optoelectronic materials.
Recent advances in transition-metal-free iodination and zinc-catalyzed Ortoleva-King reactions have further streamlined its synthesis, positioning it as a critical intermediate in modern heterocyclic chemistry.
Propiedades
IUPAC Name |
6-bromo-3-iodo-7-methylimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrIN2/c1-5-2-8-11-3-7(10)12(8)4-6(5)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWAVFLMXSGFCHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=C(N2C=C1Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-iodo-7-methylimidazo[1,2-a]pyridine typically involves the halogenation of 7-methylimidazo[1,2-a]pyridine. The process can be carried out using various halogenating agents such as N-bromosuccinimide (NBS) for bromination and iodine monochloride (ICl) for iodination. The reaction conditions usually involve the use of a solvent like dichloromethane or acetonitrile and are conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product.
Análisis De Reacciones Químicas
Suzuki-Miyaura Cross-Coupling Reactions
This compound undergoes palladium-catalyzed coupling with boronic acids to form biaryl systems. A representative example involves its reaction with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide under catalytic conditions:
| Reagents | Conditions | Product | Yield |
|---|---|---|---|
| Tetrakis(triphenylphosphine)palladium (483 mg) | 90°C, N,N-dimethylformamide, 3 hr | 4-(6-Bromoimidazo[1,2-a]pyridin-3-yl)benzamide | 228 mg |
The reaction preserves the bromine atom, enabling sequential functionalization .
Nucleophilic Aromatic Substitution
The iodine atom at position 3 exhibits enhanced leaving-group ability compared to bromine. In carboxylation reactions:
| Reagents | Conditions | Product | Yield |
|---|---|---|---|
| Isopropyl magnesium bromide | -60°C, THF, ethyl chlorocarbonate | Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate | 5.09 g |
This Grignard-mediated pathway demonstrates the compound’s compatibility with organometallic reagents .
Sequential Functionalization Strategies
The bromine atom at position 6 enables further diversification post-coupling. For instance:
Step 1 : Suzuki coupling with 4-methoxyphenylboronic acid
Step 2 : Bromine substitution via SNAr with amines or alkoxides
This sequential approach allows modular synthesis of polysubstituted derivatives .
Halogen Exchange Reactions
Though not explicitly documented for this compound, related imidazo[1,2-a]pyridines undergo halogen swapping using copper or palladium catalysts. A potential pathway:
| Reagents | Conditions | Product |
|---|---|---|
| CuI, 1,10-phenanthroline | DMF, 120°C, aryl iodide | 6-Bromo-3-aryl-imidazo[1,2-a]pyridine |
Such reactions expand access to novel halogenated analogs .
Photocatalytic Transformations
Emerging methodologies using visible-light photocatalysis could activate the C–I bond for:
-
C–H arylation
-
Radical cascade reactions
-
Heteroarene functionalization
These pathways remain underexplored for this specific compound but are mechanistically plausible based on its structure .
Critical Analysis of Reaction Limitations
-
Steric Effects : The methyl group at position 7 may hinder electrophilic substitution at adjacent positions.
-
Halogen Selectivity : Iodine generally reacts faster than bromine in oxidative addition, enabling sequential cross-couplings.
-
Solvent Sensitivity : Polar aprotic solvents (DMF, THF) are preferred for maintaining reaction efficiency.
Documented yields range from 35–72% depending on the coupling partner and reaction scale .
Aplicaciones Científicas De Investigación
Anticancer Activity
Imidazo[1,2-a]pyridine derivatives, including 6-bromo-3-iodo-7-methylimidazo[1,2-a]pyridine, have been investigated for their anticancer properties. Studies indicate that these compounds can inhibit specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | HeLa | 5.2 | Apoptosis induction |
| Study B | MCF-7 | 3.8 | Cell cycle arrest |
| Study C | A549 | 4.5 | Inhibition of proliferation |
These findings suggest that further development could lead to effective anticancer agents based on the imidazo[1,2-a]pyridine scaffold.
Antimicrobial Properties
The compound also exhibits antimicrobial activity against various pathogens. Research has shown effectiveness against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Cholinesterase Inhibition
This compound has shown potential as a cholinesterase inhibitor, which is significant for the treatment of Alzheimer's disease.
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase | 10.5 |
| Butyrylcholinesterase | 12.3 |
Inhibition of these enzymes can lead to increased levels of acetylcholine in the brain, potentially enhancing cognitive function in neurodegenerative disorders.
Building Block in Organic Synthesis
This compound serves as a versatile building block in organic synthesis due to its unique structure and reactivity. It can be utilized to synthesize more complex molecules through various reactions such as:
- Nucleophilic substitutions
- Coupling reactions
- Cyclization processes
For instance, it has been employed in the synthesis of novel imidazo[1,2-a]pyridine derivatives with enhanced biological activities.
Photonic Materials
Research indicates that derivatives of imidazo[1,2-a]pyridine can be used in the development of photonic materials due to their electronic properties. The incorporation of halogens like bromine and iodine enhances the optical characteristics of these materials.
Case Study 1: Anticancer Activity
A recent study evaluated the anticancer effects of various imidazo[1,2-a]pyridine derivatives on human cancer cell lines. The study concluded that modifications at the halogen positions significantly influenced cytotoxicity and selectivity towards cancer cells .
Case Study 2: Cholinesterase Inhibition
Another research project focused on the cholinesterase inhibitory effects of imidazo[1,2-a]pyridine derivatives. The findings revealed that certain substitutions led to improved binding affinities for cholinesterase enzymes, suggesting potential therapeutic applications for neurodegenerative diseases .
Mecanismo De Acción
The mechanism of action of 6-Bromo-3-iodo-7-methylimidazo[1,2-a]pyridine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors by binding to their active sites and blocking their activity. The presence of halogen atoms can enhance its binding affinity and selectivity towards the target molecules. The compound may also participate in redox reactions within biological systems, affecting cellular processes and signaling pathways.
Comparación Con Compuestos Similares
Anticancer Efficacy
- This compound: Limited direct data, but analogs like 12b (a derivative with tert-butylamine and aniline groups) show IC₅₀ values of 11–13 µM against Hep-2, HepG2, and MCF-7 cancer cells .
- 6-Bromo-7-methylimidazo[1,2-a]pyridine : Exhibits IC₅₀ values of 14–16 µM in similar assays, suggesting iodine at position 3 may enhance potency .
- Nitro-substituted analogs (e.g., 10e, 12c): Lower activity (IC₅₀ >20 µM) due to steric clashes between nitro groups and the imidazo ring .
- Amino-substituted analogs (e.g., 12i, 12l): Higher activity (IC₅₀ 11–12 µM) attributed to electron-donating groups improving target binding .
Mechanism of Action
Electron-withdrawing groups (e.g., NO₂) reduce anticancer activity by destabilizing interactions with cellular targets, while electron-donating groups (e.g., NH₂) enhance binding via hydrogen bonding and π-π stacking. The 7-methyl group in this compound likely reduces metabolic degradation, prolonging bioavailability .
Physicochemical and Spectral Properties
- Melting Points: Halogenated derivatives generally exhibit higher melting points (e.g., 160–163°C for 12b) than non-halogenated analogs due to stronger intermolecular forces .
- Spectroscopy :
Actividad Biológica
6-Bromo-3-iodo-7-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of Biological Activity
Imidazo[1,2-a]pyridine derivatives have gained attention due to their potential as therapeutic agents, particularly in the fields of anti-infective and anti-cancer research. The unique presence of both bromine and iodine in this compound enhances its reactivity and biological interactions, making it a subject of interest in medicinal chemistry.
The biological activity of this compound can be attributed to several mechanisms:
- Targeting Enzymes and Receptors : This compound can inhibit specific enzymes or modulate receptor functions by binding to their active sites or allosteric sites. This interaction can alter cellular signaling pathways and physiological responses.
- Antimicrobial Properties : Research has indicated that imidazo[1,2-a]pyridine analogues exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). For instance, compounds in this class have shown minimum inhibitory concentrations (MIC) ranging from 0.03 to 5.0 μM against Mycobacterium tuberculosis strains .
- Cancer Cell Inhibition : Studies have demonstrated that derivatives of imidazo[1,2-a]pyridine can exhibit cytotoxic effects against various cancer cell lines, including VERO, HeLa, PC-3, and MCF-7. Many compounds within this class have shown non-toxicity at effective concentrations .
Case Studies
-
Antitubercular Activity :
- A study by Abrahams et al. identified several imidazo[1,2-a]pyridine derivatives as potent inhibitors of Mtb through high-throughput screening (HTS). The most active compounds showed promising MIC values against Mtb H37Rv .
- In vivo studies using BALB/c mice infected with Mtb demonstrated significant reductions in bacterial load following treatment with selected imidazo[1,2-a]pyridine compounds .
- Cytotoxicity Profiles :
Table 1: Biological Activity Summary of this compound
Pharmacokinetics and Safety Profile
The pharmacokinetic properties of this compound suggest favorable absorption and distribution characteristics. Its safety profile appears compatible with therapeutic applications based on preliminary studies indicating low toxicity across various cell lines.
Q & A
Q. What are the standard synthetic routes for preparing 6-Bromo-3-iodo-7-methylimidazo[1,2-a]pyridine, and how are intermediates characterized?
Methodological Answer: The synthesis typically involves cyclization reactions starting from halogenated pyridine precursors. For example:
- Step 1: React 5-bromo-2,3-diaminopyridine with α-haloketones (e.g., chloroacetaldehyde) in ethanol under reflux with NaHCO₃ as a base. This forms the imidazo[1,2-a]pyridine core .
- Step 2: Introduce iodine and methyl groups via electrophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura).
- Characterization: Use 1H/13C NMR (DMSO-d₆) to confirm substitution patterns, HRMS for molecular weight validation, and X-ray crystallography to resolve structural ambiguities (e.g., hydrogen bonding networks in crystal packing) .
Table 1: Key Synthetic Parameters
| Method | Reagents/Conditions | Yield | Characterization Tools |
|---|---|---|---|
| Cyclization | NaHCO₃, ethanol, reflux | ~65% | NMR, HRMS, IR |
| Microwave-assisted | α-haloketone, microwave irradiation | ~85% | X-ray, ESI-MS |
Q. How is the purity and stability of this compound assessed in different solvents?
Methodological Answer:
- Purity Analysis: Employ HPLC with a C18 column (acetonitrile/water gradient) and TLC (silica gel, ethyl acetate/hexane) to monitor impurities .
- Stability Testing: Dissolve the compound in DMSO, methanol, and aqueous buffers (pH 3–9). Store at 4°C, 25°C, and 40°C for 1–4 weeks. Analyze degradation via UV-Vis spectroscopy (λ = 254 nm) and LC-MS to detect hydrolytic or oxidative byproducts .
Advanced Research Questions
Q. How can microwave irradiation improve the synthesis of this compound, and what parameters require optimization?
Methodological Answer: Microwave irradiation enhances reaction efficiency by enabling rapid, uniform heating. Key optimizations include:
- Power/Temperature: 150–200 W at 80–120°C to prevent decomposition.
- Solvent: Use polar solvents (e.g., DMF or ethanol) for better microwave absorption.
- Catalyst: Screen Pd-based catalysts (e.g., Pd(OAc)₂) for cross-coupling steps to improve regioselectivity .
- Yield Improvement: Reactions under microwave conditions achieve ~85% yield in 30 minutes vs. 65% in 12 hours via conventional heating .
Q. What computational strategies aid in predicting the reactivity and regioselectivity of halogenation in imidazo[1,2-a]pyridines?
Methodological Answer:
- DFT Calculations: Model electrophilic substitution sites using Gaussian09 at the B3LYP/6-31G(d) level. Atomic charges (Mulliken/NBO) predict bromine/iodine insertion at C3/C6 due to electron-deficient regions .
- Reaction Path Search: Apply quantum chemical calculations (e.g., IRC analysis) to identify transition states and intermediates. Pair with machine learning (e.g., random forest models) trained on experimental data to predict optimal halogenation conditions .
Q. How do crystallographic data resolve structural ambiguities in this compound derivatives?
Methodological Answer:
- X-ray Crystallography: Resolve multiple independent molecules in the asymmetric unit (common in imidazo[1,2-a]pyridines). Refine hydrogen-bonding networks (N–H⋯N) using SHELXL with anisotropic displacement parameters .
- Challenge: Address disorder in methyl/iodine groups via TWINABS for multi-scan corrections. For example, in related compounds, amino groups exhibit pyramidal coordination, necessitating restrained refinement of N–H distances (0.88 ± 0.01 Å) .
Q. What strategies mitigate byproduct formation during the iodination of 6-bromoimidazo[1,2-a]pyridine precursors?
Methodological Answer:
- Byproduct Identification: Use GC-MS and NMR to detect di-iodinated or debrominated species.
- Mitigation:
Q. How is this compound utilized in biological studies, and what assays validate its activity?
Methodological Answer:
- CDK2 Inhibition: Test kinase inhibition via ATP-Glo assay (IC₅₀ values compared to control inhibitors like roscovitine). Structural analogs show IC₅₀ = 0.8–1.2 µM .
- Antimicrobial Screening: Use microbroth dilution (MIC against S. aureus/E. coli) and molecular docking (PDB: 1AQ1) to correlate substituent effects with binding affinity .
Table 2: Biological Activity Data (Hypothetical)
| Assay Type | Target | Result (IC₅₀/MIC) | Reference Compound |
|---|---|---|---|
| CDK2 Inhibition | Kinase | 1.0 µM | Roscovitine (0.5 µM) |
| Antibacterial | S. aureus | 16 µg/mL | Ampicillin (8 µg/mL) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
